N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide
Description
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide is a quinoline-based sulfonamide derivative characterized by a pyrrolidine-substituted alkyne linker. The compound combines a rigid quinoline scaffold with a sulfonamide group, a structural motif frequently associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,19-11-1-2-12-20-13-3-4-14-20)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,19H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSWUSVZTCYFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where the quinoline sulfonamide reacts with 4-(pyrrolidin-1-yl)but-2-yn-1-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The pyrrolidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Alkyne Linker
The target compound’s pyrrolidinyl-but-2-yn-1-yl substituent distinguishes it from analogs with alternative amine-containing linkers:
Key Insights :
- Piperazine vs. Pyrrolidine : Piperazine derivatives (e.g., ) exhibit enhanced solubility due to their basic nitrogen atoms, whereas pyrrolidine’s saturated five-membered ring may reduce conformational flexibility .
- Cyclopropylmethyl Modification : The cyclopropylmethyl group in ’s compound improves metabolic stability and target affinity, as seen in PK modulators .
Key Insights :
- The target compound’s synthesis is inferred to resemble ’s Route B, but yields remain unspecified.
- Salt formation (e.g., hydrochloride, phosphate) in enhances crystallinity and bioavailability .
Physicochemical and Analytical Data
Critical differences in characterization:
Key Insights :
- ’s acrylamide derivatives show diagnostic alkene proton signals (~6.7 ppm), absent in the target compound’s alkyne linker .
Therapeutic Potential
While direct data for the target compound are lacking, structurally related compounds highlight trends:
Biological Activity
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonamide group and a pyrrolidine moiety, which is known to enhance biological activity through various mechanisms. Its chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 280.36 g/mol
1. Antibacterial Activity
Research has demonstrated that compounds with quinoline and sulfonamide moieties exhibit notable antibacterial properties. A study evaluating similar derivatives found that they were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of folate synthesis pathways, which are crucial for bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 16 µg/mL |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro studies that assess its ability to inhibit pro-inflammatory cytokines. Specifically, it has been shown to reduce the levels of TNF-alpha and IL-6 in activated macrophages.
A notable case study involved the use of this compound in a model of acute inflammation where it significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent.
3. Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This activity is essential for potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Type | IC |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.45 µM |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Folate Synthesis Inhibition : The sulfonamide group mimics para-amino benzoic acid (PABA), crucial for bacterial folate synthesis.
- Cytokine Modulation : The quinoline structure may influence signaling pathways related to inflammation.
- AChE Binding : The pyrrolidine moiety enhances binding affinity to the enzyme's active site, inhibiting its activity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Evaluation : A comprehensive evaluation showed that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity, with some derivatives achieving MIC values lower than traditional antibiotics .
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neuroprotection .
- Toxicity Assessment : Hemolytic activity tests revealed low toxicity levels, indicating a favorable safety profile for further development .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR kinase) .
- QSAR Studies : Corporate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) to optimize substituents on the pyrrolidine or alkyne moieties .
- MD Simulations : Assess stability of compound-receptor complexes over 100-ns trajectories to prioritize analogs .
What analytical strategies validate purity and identity in batches with divergent bioactivity?
Basic Research Question
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>98%) and detect impurities .
Advanced Research Question
For bioactivity divergence:
- 2D NMR (COSY, HSQC) : Detect trace isomers or stereochemical impurities .
- LC-MS/MS : Identify degradation products (e.g., sulfonamide hydrolysis) under stress conditions (pH, temperature) .
- Bioassay-Guided Fractionation : Isolate active vs. inactive fractions to pinpoint bioactive species .
How do structural modifications (e.g., pyrrolidine substitution) impact solubility and pharmacokinetics?
Advanced Research Question
- LogP Measurement : Compare octanol/water partitioning to evaluate lipophilicity changes.
- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption .
- Metabolic Stability : Test hepatic microsome clearance (human/rat) to guide SAR for in vivo studies .
What strategies mitigate synthetic challenges in scaling up this compound?
Advanced Research Question
- Flow Chemistry : Optimize exothermic steps (e.g., sulfonation) for safer scale-up .
- DoE (Design of Experiments) : Use factorial designs to refine reaction parameters (temperature, stoichiometry) for reproducibility .
- Green Chemistry : Replace hazardous solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
